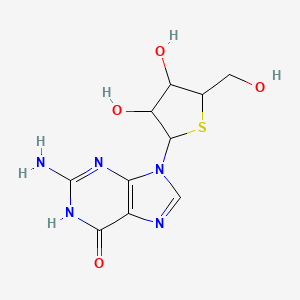
4'-Thioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Thioguanosine is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This compound is a derivative of guanosine and is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-thioguanosine typically involves the conversion of guanosine through a series of chemical reactions. One common method includes the transient O-trimethylsilylation of guanosine, followed by the reaction with 2-cyanoethanethiol in the presence of N-methylpyrrolidine. This process yields 2-N-phenylacetyl-6-thioguanosine derivatives, which are then subjected to in situ dimethoxytritylation to produce the final product .
Industrial Production Methods: While specific industrial production methods for 4’-thioguanosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions: 4’-Thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4’-thioguanosine .
Scientific Research Applications
4’-Thioguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the ribose ring enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 4’-thioguanosine to act as a potent inhibitor of nucleic acid synthesis, leading to the disruption of DNA and RNA functions .
Molecular Targets and Pathways: 4’-Thioguanosine primarily targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is converted to its active form, 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites are incorporated into DNA and RNA, causing strand breaks and perturbing transcription and replication processes .
Comparison with Similar Compounds
4-Thiouridine: Another thionucleoside where the oxygen atom at the 4’ position of uridine is replaced by sulfur.
6-Thioinosine: A thionucleoside derivative of inosine with a sulfur atom at the 6’ position.
6-Thioguanine: A thiopurine analog used in the treatment of leukemia and other cancers.
Uniqueness of 4’-Thioguanosine: 4’-Thioguanosine is unique due to its specific modification at the 4’ position of the ribose ring, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H13N5O4S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
InChI Key |
YMZKESWXOOXHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
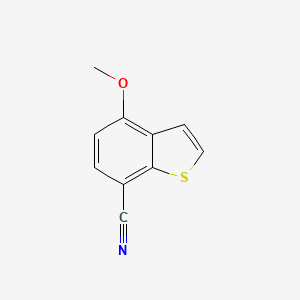
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
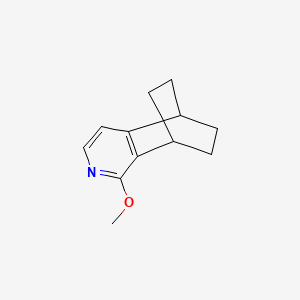
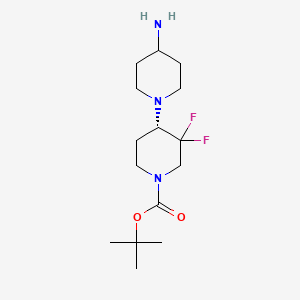
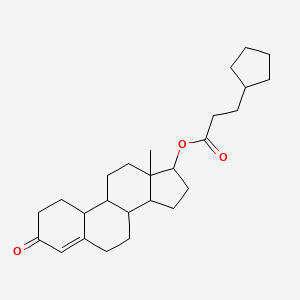
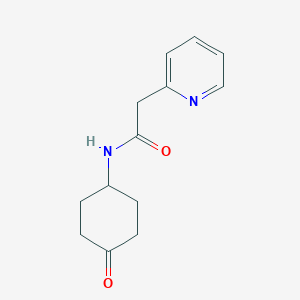
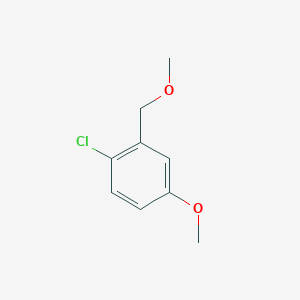
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
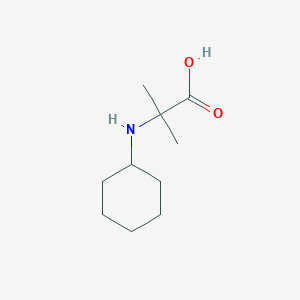
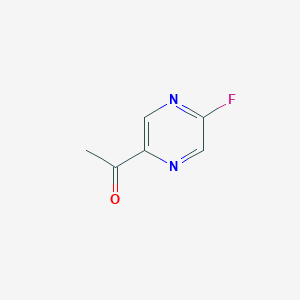
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
